2H-Imidazo[4,5-g]quinoxaline
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Overview
Description
2H-Imidazo[4,5-g]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their fused ring structures, which combine an imidazole ring with a quinoxaline ring. This unique structure imparts significant biological and chemical properties, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is often catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound can be oxidized to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and bases like potassium carbonate in polar solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated derivatives .
Scientific Research Applications
2H-Imidazo[4,5-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in signal transduction pathways . Additionally, its ability to bind to DNA and RNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- Imidazo[1,2-a]quinoxaline
- Imidazo[1,5-a]quinoxaline
- Benzo[4,5]imidazo[1,2-a]quinoxaline
Comparison: 2H-Imidazo[4,5-g]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to other imidazoquinoxalines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
27197-64-4 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2H-imidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2 |
InChI Key |
JCGXUSRTHWZBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=CC2=N1)N=CC=N3 |
Origin of Product |
United States |
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